1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorophenyl and benzothiazolyl groups in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 6-methoxy-1,3-benzothiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield various substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(1,3-benzothiazol-2-yl)urea: Lacks the methoxy group, which might affect its biological activity.
1-(3-Chlorophenyl)-3-(6-hydroxy-1,3-benzothiazol-2-yl)urea: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea: Contains a methyl group, which might influence its lipophilicity and biological activity.
Uniqueness
The presence of the methoxy group in 1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea might confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H12ClN3O2S |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-11-5-6-12-13(8-11)22-15(18-12)19-14(20)17-10-4-2-3-9(16)7-10/h2-8H,1H3,(H2,17,18,19,20) |
InChI Key |
YSSLVVFGCLMODW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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